(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile
Description
The compound "(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile" (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A piperazine core substituted with a 1,3-benzodioxole methyl group.
- A prop-2-enenitrile backbone with a sulfonyl group derived from 4-chlorophenyl at the C2 position.
- Key functional groups: nitrile, sulfonyl, chlorophenyl, and 1,3-benzodioxole.
Molecular Formula: C₂₁H₂₂ClN₃O₄S
Molecular Weight: 447.94 g/mol (calculated).
Properties
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-17-2-4-18(5-3-17)30(26,27)19(12-23)14-25-9-7-24(8-10-25)13-16-1-6-20-21(11-16)29-15-28-20/h1-6,11,14H,7-10,13,15H2/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZORKDYGIYFEFG-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile is believed to be the microtubules within cancer cells. Microtubules are essential components of the cell cytoskeleton and play a critical role in cell division by forming the mitotic spindle, which is necessary for chromosome segregation during mitosis .
Mode of Action
This compound interacts with tubulin, the protein subunit of microtubules, inhibiting its polymerization. By binding to tubulin, the compound prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics triggers apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization affects several downstream pathways:
- Apoptosis Pathways : The disruption of microtubules activates intrinsic apoptotic pathways, involving the release of cytochrome c from mitochondria and the activation of caspases, which are proteases that execute cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the compound’s action results in the stabilization of tubulin in its unpolymerized form, leading to the inhibition of microtubule formation. At the cellular level, this causes cell cycle arrest and apoptosis, effectively reducing the proliferation of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability:
- Biomolecules : The presence of other proteins and enzymes can affect the compound’s binding affinity and metabolism .
This detailed understanding of the mechanism of action of (2E)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile provides insights into its potential as an anticancer agent and highlights the importance of considering various factors that influence its pharmacological profile.
: Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Biological Activity
The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile , with CAS number 885185-79-5, has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.5 g/mol. The structural features include a piperazine ring, a benzodioxole moiety, and a sulfonyl group, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds containing piperazine and benzodioxole structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, compounds with similar structural motifs reported IC50 values in the micromolar range against breast and lung cancer cells .
2. Antibacterial Activity
The antibacterial potential of this compound was evaluated against several bacterial strains. Studies have demonstrated that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urea metabolism, respectively. The inhibition of AChE can be beneficial in treating conditions like Alzheimer's disease, while urease inhibition has implications for treating urinary tract infections .
The biological activities of the compound can be attributed to several mechanisms:
- Binding Affinity : Docking studies have shown that the compound binds effectively to target proteins involved in cancer and bacterial metabolism, suggesting a strong interaction at the molecular level .
- Signal Transduction Pathways : The activation or inhibition of specific signaling pathways, such as those involving MAPK and PI3K/AKT, is crucial for its anticancer effects .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, derivatives of this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 0.63 to 2.14 µM compared to standard chemotherapeutics .
Study 2: Antibacterial Assessment
Another study focused on the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a novel antibacterial agent .
Comparison with Similar Compounds
Key Structural Analogs
The target compound shares structural motifs with the following analogs (Table 1):
Functional Group Analysis
- Piperazine Core : Present in all compared compounds, this moiety enhances solubility and bioavailability, often serving as a pharmacophore in CNS-targeting drugs .
- Chlorophenyl Group : The electron-withdrawing chlorine atom in the target and compound likely influences electronic properties and receptor binding .
- Sulfonyl vs. Thiazol-4-one/Ketone : The sulfonyl group in the target compound may confer higher metabolic stability compared to the thiazol-4-one () or ketone () groups .
Computational and Experimental Comparison Methods
Graph-Based Structural Similarity
Chemical structures can be compared as graphs (atoms = vertices, bonds = edges). The target compound and its analogs share isomorphic subgraphs (e.g., benzodioxol-piperazine), indicating significant similarity .
Tanimoto Coefficient Analysis
Using binary fingerprinting (e.g., MACCS keys), the Tanimoto coefficient ($T_c$) quantifies similarity:
- $Tc = \frac{\text{Shared features}}{\text{Total features in either compound}}$.
For example, the target and compound likely exhibit $Tc > 0.7$ due to shared benzodioxol-piperazine motifs .
Inferred Pharmacological and Physicochemical Properties
- Lipinski’s Rule Compliance: Analogs in and comply with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting the target compound may also comply .
- Solubility : The nitrile and sulfonyl groups in the target compound may reduce solubility compared to the ketone-containing analog in .
- Bioactivity : Piperazine derivatives often target serotonin or dopamine receptors. The sulfonyl group in the target compound could enhance binding to enzymes like kinases or proteases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
